For instance, 1-Chlorononane could be used to create new surfactants (detergents) or lubricants by reacting it with appropriate functional groups on other molecules.
By attaching functional groups to the chlorine atom of 1-Chlorononane, researchers could potentially design SAMs with specific functionalities for various applications.
1-Chlorononane, also known as nonyl chloride, is an organic compound with the chemical formula and a CAS number of 2473-01-0. This compound consists of a nonane backbone with a chlorine atom substituted at the first carbon position. It appears as a colorless to pale yellow liquid with a characteristic odor and is classified as a combustible liquid under the OSHA Hazard Communication Standard. Its molecular weight is approximately 162.7 g/mol .
1-Chlorononane is a flammable liquid with moderate to high acute toxicity. It can irritate the skin, eyes, and respiratory system upon exposure [].
1-Chlorononane can be synthesized through several methods:
Interaction studies concerning 1-chlorononane primarily focus on its reactivity with nucleophiles and electrophiles. The compound's behavior in reactions with hydroxides and alcohols has been investigated, revealing its potential to form alcohol derivatives. Further studies into its interactions with biological systems are necessary to fully understand its toxicological profile and environmental impact .
Several compounds share structural similarities with 1-chlorononane. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Chlorodecane | C10H21Cl | Longer carbon chain; similar reactivity |
| 1-Chlorooctane | C8H17Cl | Shorter carbon chain; used in similar applications |
| Nonane | C9H20 | No chlorine; serves as a precursor for chlorination |
| 1-Bromononane | C9H19Br | Bromine substitution; different reactivity profile |
| 2-Chlorononane | C9H19Cl | Chlorine at the second position; alters reactivity |
Each compound exhibits unique properties based on their functional groups and structural variations, influencing their applications and reactivity profiles. The presence of chlorine in 1-chlorononane imparts distinct characteristics compared to its non-chlorinated counterparts, making it valuable for specific chemical syntheses .
Irritant